
Ammonium deuteroxide-d5, 26 wt% in Deuterium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium deuteroxide-d5, 26 wt% in Deuterium oxide, is a deuterated compound where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in various scientific research applications due to its unique properties, such as its ability to act as a weak base and its suitability for nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium deuteroxide-d5 can be synthesized by reacting deuterium oxide (D2O) with ammonia (NH3) under controlled conditions. The reaction typically involves the following steps:
Preparation of Deuterium Oxide: Deuterium oxide is obtained through the electrolysis of water, where deuterium is separated from hydrogen.
Reaction with Ammonia: Ammonia gas is bubbled through deuterium oxide, resulting in the formation of ammonium deuteroxide-d5. .
Industrial Production Methods
In industrial settings, the production of ammonium deuteroxide-d5 involves large-scale electrolysis of water to obtain deuterium oxide, followed by the controlled reaction with ammonia. The process is carefully monitored to maintain the desired concentration and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium deuteroxide-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.
Acid-Base Reactions: As a weak base, it can react with acids to form deuterated salts
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Acids: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are used in acid-base reactions
Major Products
The major products formed from these reactions include deuterated salts and substituted deuterated compounds, which are valuable in various research applications .
Scientific Research Applications
Ammonium deuteroxide-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of deuterated compounds, which are essential for studying reaction mechanisms and kinetics
Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy, which is crucial for structural analysis of organic compounds
Mechanism of Action
The mechanism of action of ammonium deuteroxide-d5 involves its ability to act as a weak base. It can deprotonate acids, forming deuterated salts. The deuterium atoms in the compound can participate in hydrogen bonding, affecting the physical and chemical properties of the molecules involved. This makes it a valuable tool for studying isotope effects and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ammonium-d4 deuteroxide: Similar to ammonium deuteroxide-d5 but with four deuterium atoms.
Sodium deuteroxide: A deuterated form of sodium hydroxide, used in similar applications.
Potassium deuteroxide: A deuterated form of potassium hydroxide, also used in NMR spectroscopy
Uniqueness
Ammonium deuteroxide-d5 is unique due to its specific isotopic composition, which makes it particularly useful for NMR spectroscopy and studying isotope effects. Its ability to form deuterated salts and participate in various chemical reactions further enhances its value in scientific research .
Properties
Molecular Formula |
H5NO |
|---|---|
Molecular Weight |
40.077 g/mol |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 |
InChI Key |
VHUUQVKOLVNVRT-NSPFYZSMSA-N |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[2H][O-] |
Canonical SMILES |
[NH4+].[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


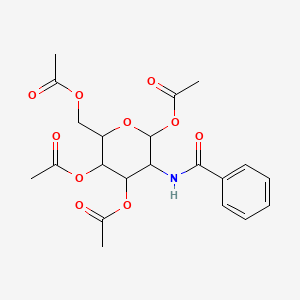
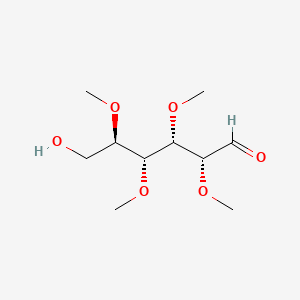
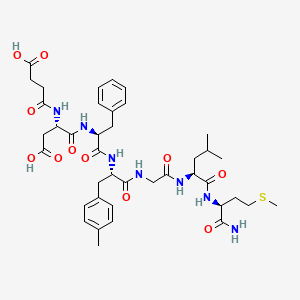
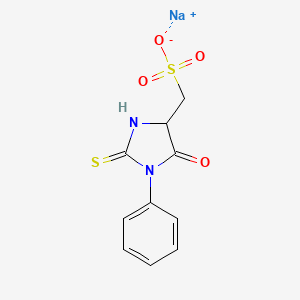
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
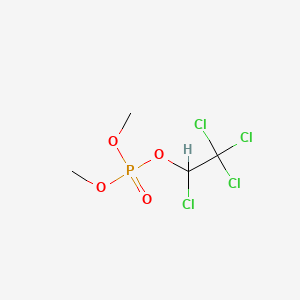
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
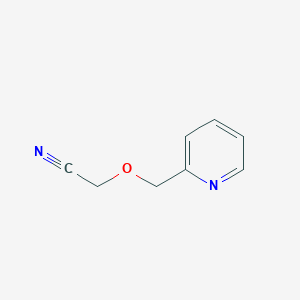
![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
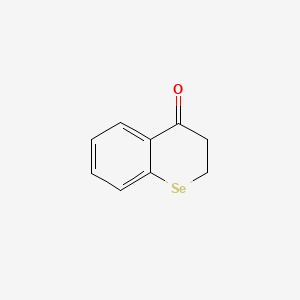
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
